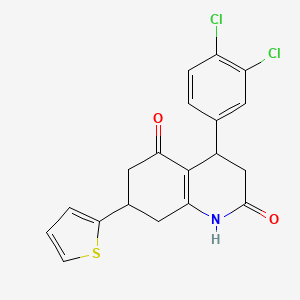

![molecular formula C16H16N2O2 B5572439 N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B5572439.png)

N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and analysis of acetamide derivatives, including N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide, are crucial in the field of organic chemistry due to their diverse biological activities and potential applications. These compounds are of interest for their structural complexity and the intricate network of potential intramolecular and intermolecular interactions they can exhibit, which can lead to a wide range of chemical and physical properties.

Synthesis Analysis

The synthesis of acetamide derivatives often involves multi-step reactions, including C-C coupling methodologies and carbodiimide condensation reactions. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides employs Pd(0) catalyzed C-C coupling in the presence of various aryl boronic esters/acids, demonstrating a typical approach to acetamide derivative synthesis (Gull et al., 2016).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure characterization and molecular docking studies, plays a vital role in understanding the chemical behavior of these compounds. For example, single-crystal X-ray diffraction analysis is frequently used to determine the crystal and molecular structure, providing insights into the geometrical configuration and potential hydrogen bonding or π-π interactions (霍静倩 et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving acetamide derivatives can include nucleophilic substitution reactions, oxidative cyclization, and annelation processes. These reactions can significantly alter the chemical properties and biological activities of the resulting compounds. The reactivity is often studied in the context of their potential as biological agents or in the synthesis of more complex molecules (Dyachenko et al., 2014).

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, melting points, and crystallinity, are influenced by their molecular structure. Hydrogen bonding, in particular, can have a profound effect on these properties, as seen in the study of N-(benzo[d]thiazol-2-yl) acetamide crystals, where the nature of hydrogen bond associations was found to be characteristic to the substituent in the benzothiazole moiety (Balijapalli et al., 2017).

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Conformation

The chemical structure of compounds similar to N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide, such as N-benzyl-2-(2-nitroimidazol-1-yl)acetamide, can be described in terms of the orientation of planar fragments and their dihedral angles, highlighting the importance of spatial arrangement in their biological activity. This structural configuration is crucial for the establishment of intermolecular hydrogen bonds, which are significant for their chemical stability and reactivity (Soares-Sobrinho et al., 2018).

Metabolic Pathways

Research into the metabolic pathways of compounds structurally related to N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide reveals the transformation processes these substances undergo in biological systems. For example, alachlor, a chloroacetanilide herbicide, undergoes a complex metabolic pathway involving oxidative and non-oxidative steps leading to the formation of a carcinogenic metabolite. Understanding these pathways is vital for assessing the potential health risks and environmental impact of these compounds (Coleman et al., 1999).

Biological Activities

The synthesis and screening of derivatives of indoles and acetamides have shown significant anti-inflammatory and antiproliferative activities. These findings suggest potential therapeutic applications for compounds with a similar chemical backbone. For instance, some derivatives have demonstrated considerable activity against human cancer cell lines and inflammation, indicating their relevance in the development of new anti-cancer and anti-inflammatory drugs (Rapolu et al., 2013).

Molecular Docking and Computational Studies

Computational approaches, including molecular docking and geometry optimization, have been applied to similar compounds to understand their interactions with biological targets, such as enzymes and receptors. These studies provide insights into the mechanism of action at the molecular level and facilitate the design of more effective and selective drugs. For instance, an indole acetamide derivative has shown potential as an anti-inflammatory drug through in silico modeling, targeting specific domains of cyclooxygenase enzymes (Al-Ostoot et al., 2020).

Environmental Implications and Safety

The comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes highlights the differences in metabolic pathways across species. Such studies are crucial for assessing the environmental persistence and potential toxicity of chemicals, including those structurally related to N-(2-oxo-1-propyl-1,2-dihydrobenzo[cd]indol-6-yl)acetamide. Understanding these aspects is essential for developing safer chemical agents with minimal adverse environmental and health effects (Coleman et al., 2000).

Eigenschaften

IUPAC Name |

N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-3-9-18-14-8-7-13(17-10(2)19)11-5-4-6-12(15(11)14)16(18)20/h4-8H,3,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWPSCJRWQFIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C3C(=C(C=C2)NC(=O)C)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-1-propylbenzo[cd]indol-6-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)

![6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)

![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)

![2-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5572417.png)

![2-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B5572422.png)

![[4-(5-methyl-2-phenyl-3-furoyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5572427.png)

![2-(3,5-difluorobenzyl)-8-(2-methyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572432.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5572441.png)

![2,2-dimethyl-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5572458.png)